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Cuprous potassium cyanide

Cat. No.: B1143649
CAS No.: 14264-30-3
M. Wt: 219.79
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Description

Historical Perspectives on Cyanocuprate(I) Chemistry and Complex Formation

The study of cyanocuprates has a rich history intertwined with the development of organocopper chemistry. While related compounds, known as Gilman reagents, were discovered by Henry Gilman and coworkers, the specific investigation into the structure of KCu(CN)₂ provided fundamental insights into the coordination behavior of copper(I).

A pivotal moment in the understanding of this compound came in 1957, when Don T. Cromer determined the crystal structure of KCu(CN)₂. acs.org Prior to this, analogous silver and gold cyanide complexes were known to form discrete, linear [M(CN)₂]⁻ ions. acs.org However, Cromer's work revealed that cuprous potassium cyanide possesses a unique polymeric structure. acs.org His research, conducted using a Weissenberg camera for X-ray diffraction, demonstrated that the [Cu(CN)₂]⁻ units are linked into spiral polymer chains. acs.org This discovery highlighted a key difference in the coordination chemistry of copper compared to its heavier congeners in the same group.

The structure was found to be monoclinic, belonging to the space group P2₁/c, with four formula units per unit cell. acs.org This polymeric nature, where the copper atom adopts a threefold hybridized state, was a significant finding in the broader context of cyanocuprate chemistry. acs.org

Contemporary Academic Significance of KCu(CN)₂ in Inorganic and Materials Sciences

In contemporary science, KCu(CN)₂ continues to be a subject of academic interest, primarily due to its utility as a building block in the synthesis of more complex materials. Its unique structural and reactive properties make it a valuable precursor in both inorganic and materials sciences.

In the realm of inorganic chemistry, KCu(CN)₂ is utilized in the formation of coordination polymers. These are extended networks of metal ions linked by organic ligands. For instance, it has been used in the synthesis of a one-dimensional cyanide-based spin-crossover coordination polymer. acs.org In this application, the [Cu(CN)₂]⁻ moiety acts as a fundamental building block that, when combined with other metal centers and ligands, can create materials with interesting magnetic properties. acs.org The ability of the copper(I) ion in the dicyanocuprate unit to expand its coordination number is a key factor in the formation of these extended structures. acs.org

From a materials science perspective, KCu(CN)₂ is explored for the creation of novel functional materials. Research has shown that mechanochemical treatment of KCu(CN)₂ with its gold analogue, KAu(CN)₂, can lead to the formation of solid solutions with new luminescent properties. nih.gov This approach allows for the tuning of the material's fluorescence emission, opening avenues for the development of new optical materials. nih.gov The electronic and magnetic properties of cuprates, in general, make them relevant to the study of advanced materials. cymitquimica.com

The detailed structural information available for KCu(CN)₂ provides a solid foundation for its application in materials design. The Materials Project, for example, offers a comprehensive dataset on its crystallographic properties. materialsproject.orgosti.govosti.gov

Crystallographic Data for this compound

The following table summarizes the key crystallographic data for KCu(CN)₂.

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Lattice Constant (a)7.57 Å acs.org
Lattice Constant (b)7.82 Å acs.org
Lattice Constant (c)7.45 Å acs.org
Angle (β)102.2° acs.org
Cu-C Bond Lengths1.92 ± 0.02 Å acs.org
C-N Bond Lengths1.13 - 1.15 Å acs.org
Cu-N Bond Length2.05 ± 0.02 Å acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3CuK2N3 B1143649 Cuprous potassium cyanide CAS No. 14264-30-3

Properties

IUPAC Name

potassium;copper(1+);dicyanide
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InChI

InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1
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InChI Key

IVDPWEKOUUEEBD-UHFFFAOYSA-N
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Canonical SMILES

[C-]#N.[C-]#N.[K+].[Cu+]
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Molecular Formula

KCu(CN)2, C2CuKN2
Record name POTASSIUM CUPROCYANIDE
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DSSTOX Substance ID

DTXSID901014552
Record name Cuprous potassium cyanide
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Molecular Weight

154.68 g/mol
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Physical Description

Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS]
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Record name Copper(I) potassium cyanide
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CAS No.

13682-73-0
Record name POTASSIUM CUPROCYANIDE
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Record name Cuprate(1-), bis(cyano-κC)-, potassium (1:1)
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Record name Cuprous potassium cyanide
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Record name Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1)
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Record name Cuprous potassium cyanide
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Record name Potassium dicyanocuprate
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Synthetic Methodologies and Preparative Routes for Cuprous Potassium Cyanide

Direct Synthesis from Cuprous Cyanide and Alkali Metal Cyanides

The most straightforward laboratory preparation of cuprous potassium cyanide involves the direct reaction between cuprous cyanide (CuCN) and potassium cyanide (KCN). vulcanchem.com In this method, insoluble cuprous cyanide is dissolved in an aqueous solution of potassium cyanide. The reaction proceeds at ambient temperature as the cyanide ions from KCN coordinate with the copper(I) centers of CuCN, forming the soluble complex K[Cu(CN)₂].

Reaction: CuCN (s) + KCN (aq) → K[Cu(CN)₂] (aq)

This process is exothermic and typically requires stirring for several hours to ensure the complete dissolution of the solid cuprous cyanide, resulting in a colorless solution from which the product can be crystallized.

Redox-Mediated Preparations from Copper(II) Precursors in Cyanide Media

An alternative to using copper(I) salts directly is to start with more common and stable copper(II) precursors, such as copper(II) sulfate (B86663) (CuSO₄). These methods necessitate a reduction step to convert Cu(II) to Cu(I) in the presence of cyanide ions.

Reduction of Copper(II) Salts with Reducing Agents in the Presence of Cyanide

A common industrial and laboratory approach involves the reduction of a copper(II) salt in an aqueous solution, followed by complexation with cyanide. For instance, copper(II) sulfate can be reduced by agents like sodium bisulfite (NaHSO₃) or sodium metabisulfite. wikipedia.org The reaction is carefully controlled; the copper(II) solution, often acidified, turns from blue to green upon the addition of the reducing agent, indicating the formation of Cu(I). wikipedia.org Subsequently, adding an alkali cyanide, such as potassium cyanide, precipitates the desired cuprous cyanide, which can then be redissolved in excess KCN to form the final product. wikipedia.orgprepchem.com

A historical method, though not preferred for industrial production due to safety and purity issues, involves the direct reaction of copper(II) sulfate with potassium cyanide. wikipedia.org In this redox reaction, Cu(II) is reduced to Cu(I), forming cuprous cyanide, while some of the cyanide is oxidized to cyanogen (B1215507) gas ((CN)₂), a highly toxic byproduct. wikipedia.org

Reaction: 2 CuSO₄ + 4 KCN → 2 CuCN + (CN)₂ + 2 K₂SO₄ wikipedia.org

A safer laboratory-scale preparation avoids the direct use of free alkali cyanides by employing potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a reducing agent like potassium metabisulfite. In this procedure, separate solutions of copper(II) sulfate, the ferrocyanide/metabisulfite mixture, and potassium hydroxide (B78521) are prepared and combined under controlled pH.

Influence of Reaction Parameters on Synthesis Outcomes and Product Purity

The successful synthesis of pure this compound is highly dependent on the careful control of several reaction parameters. Stoichiometry, temperature, and pH are critical factors that dictate the reaction's efficiency and the purity of the resulting complex.

Stoichiometric Considerations and Ligand-to-Metal Ratios

The ratio of cyanide ligands (CN⁻) to copper(I) ions is crucial in determining the specific complex formed in solution. While the target compound is K[Cu(CN)₂], the addition of excess potassium cyanide is common practice to ensure the complete dissolution of cuprous cyanide and to stabilize the complex in solution. In solution, copper(I) can coordinate with varying numbers of cyanide ions, forming a series of complexes such as [Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻. wikipedia.org The predominant species depends on the cyanide concentration. Maintaining a controlled ligand-to-metal ratio is essential to prevent the precipitation of unreacted CuCN and to favor the formation of the desired dicyanocuprate(I) anion. wikipedia.orgnih.gov Spectrophotometric methods, such as the molar ratio method, can be employed to determine the metal-to-ligand ratio in the formed complex. ekb.egresearchgate.net

ParameterEffect on SynthesisKey Considerations
Ligand-to-Metal Ratio Determines the specific cyanocuprate complex formed ([Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, etc.).An excess of KCN is often used to ensure complete dissolution of CuCN and stabilize the complex.
Temperature Affects reaction rate and solubility. Can influence byproduct formation.Direct synthesis (CuCN + KCN) is often done at ambient or slightly elevated temperatures (25-60°C). High temperatures can increase the rate of cyanide hydrolysis. ugr.es
pH Critical for preventing the formation of toxic HCN gas and unwanted side reactions.Solutions must be kept alkaline (pH > 9.3) to minimize the formation of volatile and highly toxic hydrogen cyanide (HCN). ugr.escyanidecode.org Acidic conditions can lead to the decomposition of the product.

Temperature and pH Control in Aqueous Synthesis

Temperature control is important for managing the reaction rate and the solubility of the components. Direct synthesis is often performed at ambient temperature, though some procedures note temperatures up to 60°C or 100°C.

Perhaps more critical is the control of pH. Cyanide solutions are susceptible to hydrolysis, especially under acidic or neutral conditions, which produces highly toxic and volatile hydrogen cyanide (HCN) gas. ugr.es The equilibrium between the cyanide ion (CN⁻) and HCN is pH-dependent, with HCN being the dominant form at low pH. cyanidecode.org To ensure safety and maximize yield, syntheses are conducted in alkaline solutions, where the cyanide ion is the stable species. ugr.escyanidecode.org Maintaining a sufficiently high pH (typically above 9.3) prevents the loss of cyanide as HCN gas and avoids the decomposition of the desired product. cyanidecode.org

Controlled Crystallization Techniques for Single-Crystal Growth

Obtaining high-purity this compound in the form of single crystals is essential for structural analysis and for applications requiring well-defined material properties. Slow evaporation of a saturated aqueous solution of K[Cu(CN)₂] at a controlled, low temperature (e.g., 5°C) is a common method to produce monoclinic crystals.

General techniques for single-crystal growth from solution, such as the Bridgman technique or controlled cooling crystallization, can be adapted for this system. nist.govntnu.no These methods rely on creating a state of slight supersaturation and allowing the crystals to grow slowly over time. lboro.ac.uk The process often involves seeding a supersaturated solution with small, pre-existing crystals to promote controlled growth and achieve a uniform crystal size distribution. ntnu.nomit.edu The temperature profile, cooling rate, and initial supersaturation are key variables that must be precisely managed to prevent rapid, uncontrolled precipitation or the formation of multiple, small crystals instead of large single ones. ntnu.noresearchgate.net

Structural Elucidation and Spectroscopic Characterization of Cuprous Potassium Cyanide and Its Complexes

Crystallographic Investigations

Crystallography, particularly X-ray diffraction, stands as the most definitive method for elucidating the three-dimensional structure of crystalline materials like cuprous potassium cyanide. rsc.org These investigations reveal the intricate coordination networks, bonding motifs, and intermolecular interactions that define the compound's architecture.

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail regarding the atomic arrangement within a single crystal of a substance. nih.govjhu.edu For KCu(CN)₂, this technique has been instrumental in characterizing the complex coordination polymer that forms in the solid state.

In the solid state, this compound is not a simple salt consisting of discrete K⁺ and [Cu(CN)₂]⁻ ions. Instead, the [Cu(CN)₂]⁻ units polymerize to form extended anionic networks, with potassium cations situated within the structure to balance the charge. wikipedia.org Single-crystal X-ray diffraction studies have revealed that these anionic chains can adopt a helical conformation. wikipedia.org The cyanide ligands act as bridges between copper(I) centers, leading to the formation of these one-dimensional polymeric structures. wikipedia.orgresearchgate.net The specific architecture of these networks can be influenced by factors such as the presence of solvents or other coordinating species, potentially leading to the formation of more complex two-dimensional (2D) or three-dimensional (3D) frameworks.

FeatureDescription
Basic Unit [Cu(CN)₂]⁻
Polymerization Units link to form extended anionic chains.
Common Structure Helical anionic chains. wikipedia.org
Cation Role K⁺ ions are located between the chains for charge neutrality.

The cyanide ligand (CN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the carbon or the nitrogen atom, or both. rsc.org This versatility allows for various bridging modes in coordination polymers. In the context of this compound and its complexes, the cyanide ligand predominantly acts as a bridging ligand, linking two or more copper centers. The most common bridging mode is μ₂-CN, where the cyanide ligand bridges two copper atoms in a linear or near-linear fashion (Cu-C≡N-Cu). researchgate.net In more complex structures, μ₃-CN bridging, where the cyanide ligand is coordinated to three copper centers, can also occur. The identification of these bridging modes is crucial for accurately describing the connectivity and dimensionality of the coordination network.

Bridging ModeDescription
μ₂-CN Cyanide bridges two copper centers. researchgate.net
μ₃-CN Cyanide bridges three copper centers.

Powder X-ray diffraction (PXRD) is a powerful technique for the identification of crystalline phases and for studying structural transformations. researchgate.netresearchgate.net While SCXRD provides detailed structural information on a single crystal, PXRD is used to analyze a bulk powder sample, providing an average diffraction pattern characteristic of the crystalline phases present. This is particularly useful for confirming the identity and purity of a synthesized batch of this compound.

Furthermore, PXRD is employed to monitor structural changes that may occur under different conditions, such as variations in temperature or pressure. These studies can reveal phase transitions, where the crystal structure of the material changes from one form to another. For example, heating a sample of KCu(CN)₂ in a diffractometer and collecting PXRD patterns at different temperatures can identify the temperatures at which structural transformations occur.

Single-Crystal X-ray Diffraction Analysis of Coordination Networks

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the chemical bonds within a molecule or crystal lattice. By analyzing the vibrational frequencies of the atoms, insights into the strength and nature of the bonds, as well as the local symmetry of the coordination environment, can be obtained.

Infrared (IR) Spectroscopic Probes of Cyanide Ligand Coordination and Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the cyanide (CN⁻) ligand in metal complexes. The vibrational frequency of the C≡N triple bond is particularly sensitive to the nature of the metal-ligand interaction. In this compound, the cyanide ligand acts as a bridge between copper(I) centers, which influences its characteristic stretching frequency.

The IR spectrum of solid K[Cu(CN)₂] shows a prominent absorption band in the cyanide stretching region (ν(CN)) at approximately 2128 cm⁻¹. This frequency is higher than that of the free cyanide ion (around 2080 cm⁻¹), which is indicative of coordination to a metal center. The increase in frequency is attributed to the kinematic coupling and the σ-donation from the cyanide ligand to the metal, which strengthens the C≡N bond. The IR activity of this mode confirms the change in dipole moment during the stretching vibration within the crystal lattice.

Raman Spectroscopic Characterization of Molecular Vibrations and Metal-Metal Bonding

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for centrosymmetric or highly symmetric molecules where certain vibrations may be IR-inactive. For K[Cu(CN)₂], the ν(CN) stretching mode is also observed in the Raman spectrum, appearing at approximately 2132 cm⁻¹ researchgate.net. The slight difference in frequency and the fact that the bands are not coincident between IR and Raman spectra are consistent with the solid-state structure, which contains factor group splittings researchgate.net.

While direct metal-metal bonding is not a defining feature of the K[Cu(CN)₂] structure, Raman spectroscopy is a sensitive technique for detecting such interactions in related cyanocuprate(I) complexes. For instance, in compounds like K[Cu₂(CN)₃]·H₂O, a distinct Raman stretching band ascribed to Cu-Cu dimers is observed in the low-frequency region (inset of the linked diagram) researchgate.net. This demonstrates the utility of Raman spectroscopy in identifying cuprophilic (Cu-Cu) interactions when they are present, although such interactions are not prominent in the standard K[Cu(CN)₂] structure.

Table 1: Comparison of Cyanide Stretching Frequencies for K[Cu(CN)₂] This table is interactive. You can sort and filter the data.

Spectroscopic Method Vibrational Mode Frequency (cm⁻¹)
Infrared (IR) ν(CN) ~2128
Raman ν(CN) ~2132

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule. For this compound, the copper(I) ion has a filled d¹⁰ electronic configuration. Consequently, d-d electronic transitions, which are common in many transition metal complexes, are not possible.

Advanced Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Studies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of nuclei with a nuclear spin I > 1/2. Both stable isotopes of copper, ⁶³Cu and ⁶⁵Cu, have a nuclear spin of I = 3/2, making them suitable for NQR studies. NQR measures the interaction between the nuclear electric quadrupole moment (eQ) and the electric field gradient (EFG, eq) at the nucleus, providing direct information about the symmetry of the charge distribution around the copper atom.

A Zeeman study of the ⁶³Cu NQR in a single crystal of K[Cu(CN)₂] has provided precise values for the key NQR parameters aip.org. The results yield a nuclear quadrupole coupling constant (e²Qq/h) and an asymmetry parameter (η), which characterize the strength and symmetry of the interaction, respectively.

The nuclear quadrupole coupling constant for ⁶³Cu in K[Cu(CN)₂] was determined to be 60.9 ± 0.6 MHz aip.org. A key finding was the large asymmetry parameter (η) of 0.78 ± 0.07 aip.org. An η value of zero indicates an axially symmetric EFG (a perfect linear or trigonal planar environment), while a value approaching one indicates maximum deviation from axial symmetry. The observed large value was initially considered surprising for a unidentate cyanide complex, which might be expected to have a more symmetric environment. However, this result is consistent with the known crystal structure, which consists of spiral polymeric chains where each copper atom is coordinated by two carbon atoms and one nitrogen atom in a distorted trigonal planar geometry, thus creating a highly asymmetric electronic environment aip.org.

Table 2: ⁶³Cu Nuclear Quadrupole Resonance (NQR) Parameters for K[Cu(CN)₂] This table is interactive. You can sort and filter the data.

Parameter Symbol Value Significance
Nuclear Quadrupole Coupling Constant e²Qq/h 60.9 ± 0.6 MHz Measures the strength of the interaction between the nuclear quadrupole moment and the electric field gradient.
Asymmetry Parameter η 0.78 ± 0.07 Indicates a significant deviation from axial symmetry in the electric field gradient at the copper nucleus.

Coordination Chemistry and Aqueous Solution Equilibria of Dicyanocuprate I Species

Solution Speciation and Complex Formation Equilibria

In aqueous solutions, the dissolution of cuprous cyanide is facilitated by the presence of excess cyanide ions, leading to the formation of soluble complex anions. An equilibrium is established between several distinct cyanocuprate(I) species.

The primary cyanocuprate(I) complexes identified in aqueous solutions are the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, the tricyanocuprate(I) anion, [Cu(CN)₃]²⁻, and the tetracyanocuprate(I) anion, [Cu(CN)₄]³⁻. researchgate.net The relative abundance and distribution of these species are governed by the concentration of free cyanide ions in the solution. researchgate.net

[Cu(CN)₂]⁻: The dicyanocuprate(I) ion is the predominant species at lower cyanide-to-copper molar ratios.

[Cu(CN)₃]²⁻: As the concentration of free cyanide increases, the equilibrium shifts towards the formation of the tricyanocuprate(I) complex.

[Cu(CN)₄]³⁻: At high cyanide concentrations and high cyanide-to-copper molar ratios, the tetracyanocuprate(I) anion becomes the dominant species in the solution. researchgate.net

This stepwise formation of higher-coordination complexes illustrates the stabilization of the Cu(I) center by the strong-field cyanide ligands. researchgate.netquora.com The distribution of these species can be predicted based on the known stability constants and the solution conditions. researchgate.net

Note: These are representative values, and reported figures can vary based on experimental conditions like ionic strength and temperature. researchgate.net

The large magnitudes of these stability constants underscore the high thermodynamic stability of these complexes. researchgate.net This stability is a key factor in the use of cyanide solutions for leaching copper and gold ores. researchgate.net

Ligand Exchange and Substitution Reactions of Dicyanocuprate(I)

A ligand exchange or substitution reaction involves the replacement of one or more ligands in a coordination sphere by other ligands. libretexts.orgchemguide.co.uk While the cyanocuprate(I) complexes are thermodynamically very stable, the ligands can potentially be exchanged under specific conditions. The lability of a complex refers to the rate at which it undergoes ligand substitution.

The general principle of ligand exchange can be illustrated by the reaction of an aquated metal ion with a new ligand, where water molecules are successively replaced. chemguide.co.uk For cyanocuprate(I), such reactions would involve the displacement of cyanide ions by other nucleophiles. However, due to the very high stability of the Cu-CN bond, displacing the cyanide ligand requires very strong competing ligands or specific reaction conditions that shift the equilibrium. researchgate.net The kinetics of these reactions can follow associative, dissociative, or interchange mechanisms, depending on the nature of the metal ion, the ligands, and the solvent.

Formation of Multi-dimensional Cyanocuprate(I) Networks and Supramolecular Assemblies

In the solid state and in concentrated solutions, simple cyanocuprate(I) anions can self-assemble into extended, multi-dimensional networks and supramolecular structures. rsc.org This assembly is driven by the ability of the cyanide ligand to act as a bridging ligand, connecting multiple copper(I) centers. rsc.org The resulting architectures can range from one-dimensional (1D) chains to two-dimensional (2D) sheets and complex three-dimensional (3D) frameworks. rsc.org

The interconnection of Cu(I) centers by cyanide anions through various bridging modes is the fundamental basis for the formation of these networks. rsc.org The dimensionality and topology of the resulting structure are highly influenced by the surrounding chemical environment, particularly the nature of the counterions present. rsc.org

The counterions present during the crystallization or assembly of cyanocuprate(I) networks play a crucial role in directing the final structure. This phenomenon is known as a templating effect, where the counterion acts as a template around which the inorganic network is constructed. rsc.org

Both organic and inorganic cations can serve as templates. Large organic cations, such as bisamidinium moieties, have been shown to be particularly effective in tuning the dimensionality of cyanocuprate networks. rsc.org These organic tectons interact with the anionic cyanocuprate framework through mechanisms like charge-assisted hydrogen bonds. rsc.org Depending on the shape, size, and geometry of the organic cation, different outcomes are observed:

Intercalation and Riveting: For 2D cyanocuprate sheets, organic cations can either intercalate between the layers or "rivet" them together, sometimes leading to an increase in dimensionality to 3D. rsc.org

Channel Formation: In the formation of 3D architectures, the organic or inorganic counterions are often located within channels generated by the cyanocuprate framework. rsc.org

These templating effects demonstrate a powerful strategy in crystal engineering and molecular tectonics, allowing for the rational design and synthesis of novel coordination polymers with tailored structures and properties. rsc.org

Chemical Reactivity and Mechanistic Investigations of Cuprous Potassium Cyanide

Redox Chemistry and Oxidation-Reduction Pathways

The redox chemistry of cuprous potassium cyanide is predominantly characterized by the oxidation of the copper(I) center and the cyanide ligand. These processes are fundamental to applications such as electrowinning and waste treatment.

The anodic oxidation of alkaline solutions containing copper-cyanide complexes has been studied to understand the electrochemical destruction of cyanide and recovery of copper. The process is not straightforward and involves multiple steps that are dependent on factors such as electrode potential, pH, and the molar ratio of cyanide to copper.

In the low polarization region, typically around 0.4 V (vs. SCE) or less, the primary reaction involves the oxidation of the cuprous cyanide complex, primarily [Cu(CN)₃]²⁻ or [Cu(CN)₄]³⁻, to cupric cyanide complexes. These cupric intermediates are unstable and can further react to form cyanate (B1221674) (OCN⁻). At higher potentials, above approximately 0.7 V, the oxidation process becomes more complex, leading to the formation of copper oxide films on the anode surface. This copper oxide layer can then catalyze the oxidation of cyanide.

Low Potential Region (~0.35–0.47 V vs. SCE): Reversible oxidation of Cu(I) to Cu(II) complexes occurs without the formation of a precipitate on the anode.

Intermediate Potential Region (~0.5–0.58 V vs. SCE): Oxidation of free or complexed cyanide takes place, leading to a sharp increase in current. This is often accompanied by the formation of a passivating film on the anode, causing a subsequent decrease in current.

High Potential Region (>0.7 V vs. Ag/AgCl): Formation of copper oxide films, such as Cu₂O and CuO, is observed. These films can act as catalysts for the further oxidation of cyanide to cyanate.

The presence of copper ions has a significant catalytic effect on the oxidation of cyanide. The mechanism can involve either a solution-based reaction or, more commonly, a pathway involving surface-adsorbed intermediates. The anionic nature of the copper-cyanide complexes, such as [Cu(CN)₃]²⁻, facilitates their potential-dependent adsorption onto the anode surface, where the electron transfer occurs.

Table 1: Potential-Dependent Anodic Oxidation Products of Copper-Cyanide Solutions

Potential Region (vs. SCE)Primary Anodic ProcessKey Products/Intermediates
~0.35–0.47 VOxidation of Cu(I) to Cu(II)[Cu(CN)ₓ]²⁻ˣ (cupric complexes)
~0.5–0.58 VOxidation of CyanideCyanate (OCN⁻), Passivating film
>0.7 VFormation of Oxide FilmsCopper(I) Oxide (Cu₂O), Copper(II) Oxide (CuO)

Ligand-assisted reduction is a critical process, particularly in the synthesis of copper-based nanomaterials from copper complexes. In the context of cyanocuprate(I) systems, ligands can play a role in stabilizing copper ions and mediating their reduction. While this compound already contains copper in its +1 oxidation state, further reduction to elemental copper (Cu(0)) is a key step in recovery processes.

The cyanide ligand itself stabilizes the cuprous state. However, in synthetic procedures starting from copper(II) salts, various reducing agents are used in the presence of ligands to form cuprous species, which are then complexed by cyanide. For instance, the synthesis of highly luminescent copper nanoclusters can be achieved through a ligand-assisted reduction and reprecipitation process. In such a system, a ligand like glutathione (B108866) can act as both a reducing agent for Cu²⁺ and a capping agent for the resulting nanoclusters. While this example starts from Cu(II), it illustrates the principle of ligands facilitating reduction and controlling the properties of the final product. The cyanide ions in this compound play a crucial stabilizing role, but the introduction of other ligands could potentially modulate the reduction potential of the Cu(I)/Cu(0) couple.

Thermal Decomposition Studies and Solid-State Transformations

The thermal stability of this compound is a critical parameter for its handling and application in high-temperature processes. Decomposition studies reveal the pathways and products of its solid-state transformations upon heating.

When heated, this compound does not melt but decomposes, a characteristic of many inorganic cyanide compounds. The decomposition process can be influenced by the atmosphere (inert or oxidative) and the rate of heating. General observations indicate that heating the compound leads to the evolution of corrosive and toxic fumes. nih.gov

Detailed studies on related three-dimensional copper cyanide network structures provide insight into the likely decomposition pathway of this compound. Thermogravimetric analysis (TGA) of a copper cyanide network, {(C₃H₁₀NO)[Cu₂(CN)₃]}n, shows an initial mass loss between 130°C and 250°C. This step is associated with the loss of the organic cation and one cyanide group in the form of hydrogen cyanide (HCN), resulting in the formation of a copper(I) cyanide (CuCN) residue. nih.gov Further heating of this CuCN residue to higher temperatures (e.g., 400°C) leads to a second mass loss, leaving a final residue of elemental copper. nih.gov In the presence of oxygen, this elemental copper can be isolated as copper(II) oxide (CuO). nih.gov

Based on these findings, a plausible thermal decomposition pathway for solid this compound (KCu(CN)₂) in an inert atmosphere can be proposed:

Initial Decomposition: The complex breaks down, potentially forming potassium cyanide (KCN) and copper(I) cyanide (CuCN).

KCu(CN)₂ (s) → KCN (s) + CuCN (s)

Further Decomposition at Higher Temperatures: The resulting products may decompose further. Copper(I) cyanide is known to decompose at high temperatures, and potassium cyanide can also decompose or react, especially in the presence of other substances. The decomposition of CuCN would yield elemental copper and cyanogen (B1215507) gas ((CN)₂).

2CuCN (s) → 2Cu (s) + (CN)₂ (g)

The presence of moisture can also lead to hydrolysis, releasing highly toxic hydrogen cyanide gas even at lower temperatures.

Table 2: Proposed Thermal Decomposition Products of this compound

Temperature RangeDecomposition StageSolid ProductsGaseous Products
Moderate HeatingInitial BreakdownPotassium Cyanide (KCN), Copper(I) Cyanide (CuCN)Hydrogen Cyanide (HCN) (if moisture is present)
High TemperatureSecondary DecompositionElemental Copper (Cu)Cyanogen ((CN)₂)

Photochemical Reactivity of Cyanocuprate(I) Systems

Cyanocuprate(I) complexes are known for their interesting photochemical properties, particularly their luminescence. These properties are often associated with the formation of clusters and excited-state species.

The dicyanocuprate(I) ion, [Cu(CN)₂]⁻, which is the anionic component of this compound, can form luminescent nanoclusters, especially when doped into a host crystal lattice like potassium chloride (KCl). stackexchange.com In such systems, the Cu⁺ ions substitute for K⁺ ions, and the CN⁻ ions replace Cl⁻ ions in the host lattice. This arrangement facilitates the formation of dimer and trimer nanoclusters that are bonded together by cyanide bridges. stackexchange.com

These nanoclusters exhibit distinct emission bands that can be tuned by site-selective spectroscopy. stackexchange.com This tunability arises from the presence of different [Cu(CN)₂]⁻ nanoclusters in slightly different environments within the host lattice. stackexchange.com

A key feature of the luminescence in these systems is the formation of an exciplex (excited-state complex). Upon photoexcitation, the internuclear separation between copper atoms in the nanoclusters decreases, leading to the formation of a more deeply bound excited state. stackexchange.com This behavior is characteristic of an exciplex. Ab initio calculations have shown that for a [Cu(CN)₂]⁻ dimer, the Lowest Unoccupied Molecular Orbital (LUMO) is a bonding molecular orbital, while the Highest Occupied Molecular Orbital (HOMO) is antibonding. stackexchange.com The formation of a deeper potential well in the excited state with a shorter internuclear distance is a hallmark of exciplex formation. stackexchange.com Time-resolved luminescence measurements have also demonstrated that energy transfer can occur between different nanocluster species (e.g., dimers and trimers) upon pulsed excitation. stackexchange.com This aggregation-induced emission is a phenomenon where the clusters are weakly emissive when dispersed but show enhanced fluorescence upon aggregation.

Advanced Applications in Chemical Sciences and Functional Materials Development

Catalytic Applications in Organic Synthesis

The utility of copper-based reagents in facilitating the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic chemistry. Cuprous potassium cyanide and the related copper(I) cyanide systems are particularly notable for their role in cyanation reactions.

This compound is intrinsically linked to the synthesis of aryl nitriles through cyanation reactions. The most prominent of these is the Rosenmund-von Braun reaction, which involves the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction typically requires high temperatures and is conducted in a polar, high-boiling solvent like DMF or pyridine. organic-chemistry.org The underlying mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate, which then undergoes reductive elimination to yield the aryl nitrile product. organic-chemistry.org

Historically, the reaction required a stoichiometric excess of copper cyanide, which complicated product purification. organic-chemistry.org Modern modifications, however, have led to the development of catalytic systems. For instance, the use of alkali metal cyanides, such as potassium cyanide (KCN), with catalytic amounts of copper(I) iodide allows for a milder, more efficient cyanation of various aryl bromides. organic-chemistry.org The combination of cuprous cyanide (CuCN) and potassium cyanide (KCN) is also central to the Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile. quora.com In solution, CuCN dissolves in the presence of excess KCN to form the stable dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent in these transformations.

Key Cyanation Reactions Involving Copper(I) Cyanide Systems
Reaction NameSubstrateCyanide SourceTypical ConditionsKey Feature
Rosenmund-von BraunAryl HalideCuCN (often stoichiometric)High temperature (up to 200°C), polar solvent (e.g., DMF) organic-chemistry.orgDirect conversion of aryl halides to nitriles. wikipedia.org
Catalytic Rosenmund-von BraunAryl Bromide/IodideNaCN or KCNCatalytic CuI, often with KI as an additive organic-chemistry.orgMilder conditions and substoichiometric use of copper. chem-station.com
Sandmeyer ReactionAryl Diazonium SaltKCN/CuCN mixture quora.comAqueous, moderate temperatureConversion of amines to nitriles via diazotization.

Copper-catalyzed reactions are known for their ability to control regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products). mdpi.comkhanacademy.org While this compound is not always the direct named catalyst, the active copper(I) cyanide species it represents are integral to achieving such selectivity in certain transformations.

For example, copper-catalyzed systems have been developed for the regio- and stereoselective hydrosilylation of terminal allenes to produce (E)-allylsilanes, a transformation that is challenging to control. nih.gov The mechanism of such reactions often involves the generation of a copper hydride (CuH) intermediate, which then participates in the selective hydrocupration of the substrate. nih.gov The specific ligands and cyanide environment around the copper center influence the electronic and steric properties of the catalyst, thereby directing the reaction pathway to favor a specific isomer. nih.gov

Furthermore, copper-catalyzed processes have been employed for the regioselective ortho-cyanation of arenes as part of a multi-step synthesis. researchgate.net The ability of the copper catalyst to coordinate with directing groups on the substrate allows for the selective functionalization of a specific C-H bond. Although many modern procedures use various ligands and cyanide sources, the fundamental reactivity is rooted in the chemistry of cyanocuprates. The combination of CuCN/KCN has been shown to effectively promote the cyanation of substrates like arylboronic acids, highlighting its role in targeted organic transformations. researchgate.net

Development of Functional Coordination Polymers and Framework Materials

The dicyanocuprate(I) anion, [Cu(CN)₂]⁻, is a versatile building block for constructing higher-order structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.gov These materials consist of metal ions (or clusters) linked by organic or inorganic ligands into one-, two-, or three-dimensional networks. rsc.orgmdpi.com The linear geometry and bridging capability of the cyanide ligand make cyanocuprates like KCu(CN)₂ excellent precursors for designing materials with specific topologies and functions. nih.gov

Researchers have synthesized a variety of copper(I) cyanide coordination polymers by incorporating ancillary ligands, such as semi-rigid bis(benzimidazole) ligands. rsc.org These studies have produced CPs with complex architectures, including 3D frameworks with interpenetrating networks and 2D layered structures. rsc.org The ability to control the dimensionality and structure of these polymers by selecting appropriate ligands is a key area of research in materials science. semanticscholar.org

Coordination polymers based on copper(I) have attracted significant attention for their promising photoluminescent properties. rsc.orgmdpi.com The d¹⁰ electronic configuration of Cu(I) makes its complexes amenable to luminescence, often arising from metal-to-ligand charge transfer (MLCT) or cluster-centered transitions. daneshyari.com

Cyanide-bridged coordination polymers containing copper(I) have been shown to exhibit strong photoluminescence. daneshyari.com For instance, a mixed-valence Cu(II/I) coordination polymer containing [Cu₄(CN)₆]²⁻ anionic layers displayed blue photoluminescence attributed to a Cu(I)-to-cyanide MLCT charge transfer. daneshyari.com In other work, new series of Cu(I) coordination polymers have been designed that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient light emission. nih.gov Stiffening the polymer structure at a molecular level has been shown to reduce non-radiative decay pathways, enhancing the fluorescence quantum yield. nih.gov The development of luminescent CPs extends to their use as scintillators, which emit light upon exposure to high-energy radiation like X-rays. A coordination polymer based on molybdenum and silver cyanide clusters was found to be an exceptionally stable and efficient scintillator. rsc.org

The electronic properties of coordination polymers can be tuned, leading to materials with semiconducting behavior. While specific studies on the semiconducting properties of pure KCu(CN)₂ are not prevalent, related copper-based CPs have been investigated for these characteristics. For example, a phenoxo and thiocyanate-bridged copper(II) coordination polymer was synthesized and shown to have semiconducting properties, with its conductivity increasing upon illumination with visible light. semanticscholar.org This photosensitivity demonstrates the potential for using such materials in optoelectronic devices. semanticscholar.org

The electronic band structure determines whether a material is an insulator, semiconductor, or metal. In copper-containing materials like the high-temperature cuprate superconductors (which are copper oxides), the electronic structure is characterized by features such as the on-site Coulomb repulsion (U) between Cu 3d electrons and a charge-transfer gap (ΔCT) between the copper d-orbitals and oxygen p-orbitals. researchgate.netresearchgate.net These features lead to the formation of upper and lower Hubbard bands. researchgate.net While the electronic structure of cyanocuprates is different from oxides, similar fundamental principles apply. Theoretical and experimental studies on various cuprates have provided detailed maps of their band structures, identifying the contributions of different d-orbitals and their hybridization. aps.orgnih.govaps.org Understanding the band structure of copper cyanide frameworks is crucial for designing CPs with targeted electronic properties like semiconductivity.

Role in Analytical Chemistry Methodologies

This compound finds significant application in electroplating, where it is a key component of cyanide copper plating baths used to deposit copper and brass. nih.gov The stability of the [Cu(CN)₂]⁻ complex in solution ensures a controlled and uniform deposition of metal. The effective management of these electroplating baths necessitates precise analytical methods to monitor the concentrations of both copper and free cyanide.

Several analytical techniques are employed for this purpose. The copper content in a cyanide solution can be determined by methods such as the short iodide method, which is a form of titration, or by colorimetric methods. 911metallurgist.com In the colorimetric approach, the solution is treated with reagents to produce a colored complex, and the copper concentration is determined by comparing its color intensity against standards. 911metallurgist.com

More broadly, analytical methods for environmental samples distinguish between different forms of cyanide: free cyanide, total cyanide, and cyanide amenable to chlorination. nih.gov Techniques like ion-exchange chromatography can be used to separate and quantify various cyano-metal complexes, including those of copper. nih.gov These analytical procedures, which often involve steps like acid distillation to evolve hydrogen cyanide for measurement, are essential for process control in industries using this compound and for environmental monitoring. nih.gov

Chemical Processes in Hydrometallurgy and Metal Ion Recovery

Copper-cyanide complexes are central to various hydrometallurgical processes, particularly in the extraction of precious metals like gold and silver. researchgate.nettandfonline.com When copper minerals are present in gold ores, they readily dissolve in the cyanide leaching solution, forming stable copper-cyanide complexes. taylorandfrancis.com911metallurgist.com This dissolution consumes significant amounts of cyanide, which is a major operational cost, and introduces copper into the processing circuit. 911metallurgist.comresearchgate.net Consequently, the recovery of both copper and cyanide from these barren solutions is of significant economic and environmental importance. researchgate.net

The stability of these complexes depends on the concentration of metal ions and cyanide. tandfonline.com At high cyanide-to-metal concentration ratios, soluble complexes are formed, while at lower ratios, insoluble metal cyanide precipitates can form. tandfonline.com Various technologies have been developed to recover copper and regenerate cyanide from these solutions, including acidification-volatilization-reneutralization (AVR), solvent extraction, and adsorption onto solid media. researchgate.net Adsorption-based methods are particularly attractive for their potential selectivity and efficiency. researchgate.netacs.org

Adsorption Mechanisms of Copper-Cyanide Complexes on Selective Adsorbents

The recovery of copper-cyanide complexes from hydrometallurgical solutions frequently employs selective adsorbents like activated carbon or specialized ion-exchange resins. 911metallurgist.comresearchgate.net The mechanism of adsorption is complex and depends on the nature of the adsorbent, the solution chemistry, and the specific copper-cyanide species present.

Adsorption on Ion-Exchange Resins: Ion-exchange resins offer a method to selectively recover metal-cyanide complexes. acs.org These resins have limitations due to slow diffusion kinetics, but materials with open pore structures and high porosity can overcome these issues. acs.org For example, a silica-grafted adsorbent with tetraethylenepentaamine (TEPA) functional groups has shown effective adsorption of copper-cyanide complexes. acs.org The adsorption mechanism involves an ion-exchange process where the anionic copper-cyanide complexes ([Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻) bind to protonated sites on the adsorbent's surface. acs.org The adsorption capacity and selectivity are a function of pH, which affects both the aqueous-phase speciation of the copper complexes and the protonation of the adsorbent's functional groups. acs.org The process can often be modeled using a modified multicomponent Langmuir isotherm that accounts for these variables. acs.org

Adsorption on Activated Carbon: Activated carbon is widely used in the gold industry, but it also adsorbs copper-cyanide complexes, which can reduce its capacity for gold. 911metallurgist.com The selectivity of activated carbon for gold cyanide over copper cyanide is influenced by the adsorbent's surface chemistry. shahroodut.ac.ir Research using Density Functional Theory (DFT) has shown that oxygen-containing functional groups (like hydroxyl -OH and carboxyl -COOH) on the carbon surface play a crucial role. shahroodut.ac.irshahroodut.ac.ir These functional groups tend to increase the adsorption energy for copper-cyanide complexes, thereby reducing the selectivity for gold. shahroodut.ac.irshahroodut.ac.ir The adsorption mechanism can involve electron transfer between the complex and the adsorbent surface. shahroodut.ac.irshahroodut.ac.ir Therefore, activated carbons with a lower density of surface functional groups generally exhibit higher selectivity for gold over copper. shahroodut.ac.ir

AdsorbentKey Mechanistic FeaturesInfluencing FactorsRelevant Species
Ion-Exchange Resins (e.g., SG-TEPA) Ion exchange with protonated surface functional groups.pH, aqueous speciation, adsorbent basicity.[Cu(CN)₂]⁻, [Cu(CN)₃]²⁻
Activated Carbon Electron transfer at structural and chemical defect sites. Role of surface functional groups.Surface oxygen content (e.g., -OH, -COOH groups).[Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, [Cu(CN)₄]³⁻

This table summarizes key findings on the adsorption mechanisms of copper-cyanide complexes on different selective adsorbents. acs.orgshahroodut.ac.irshahroodut.ac.ir

Theoretical and Computational Investigations of Cuprous Potassium Cyanide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic and structural properties of solid-state materials, including complex coordination compounds like cuprous potassium cyanide.

DFT calculations are instrumental in characterizing the electronic structure and the nature of chemical bonds within KCu(CN)₂. The compound consists of potassium cations (K⁺) and linear dicyanocuprate(I) anions, [Cu(CN)₂]⁻.

Studies on aqueous copper cyanide complexes have provided insights into the stability and electronic nature of the [Cu(CN)₂]⁻ anion. researchgate.net DFT calculations on this anion show a copper(I) center with a d¹⁰ electronic configuration. The bonding between the Cu(I) ion and the two cyanide ligands is a key feature. Quantum chemical calculations on related copper(I) cyanide systems indicate that the Cu-C bond length is influenced by the number of coordinated cyanide ions, with the negative charge on the central metal atom increasing with the number of negatively charged ligands. researchgate.net

The bonding within the [Cu(CN)₂]⁻ unit involves sigma (σ) donation from the cyanide ligand's highest occupied molecular orbital (HOMO) to the empty s-orbital of the Cu(I) ion. Simultaneously, there is pi (π) back-donation from the filled d-orbitals of the copper ion to the empty π* antibonding orbitals of the cyanide ligands. This σ-donation and π-back-donation mechanism is a common feature in the bonding of transition metals with cyanide.

Table 1: Calculated Properties of Copper(I) Cyanide Complexes from DFT Studies (Note: Data is based on studies of aqueous copper cyanide species and may vary for the solid state of KCu(CN)₂)

SpeciesCoordinationCu-C Bond Length (Å)C-N Bond Length (Å)Geometry
[Cu(CN)₂]⁻2~1.9 - 2.0~1.17 - 1.18Linear
[Cu(CN)₃]²⁻3Longer than [Cu(CN)₂]⁻Longer than [Cu(CN)₂]⁻Trigonal Planar
[Cu(CN)₄]³⁻4Longer than [Cu(CN)₃]²⁻Longer than [Cu(CN)₃]²⁻Tetrahedral

This interactive table is based on trends discussed in the literature. researchgate.net

Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately predict vibrational spectra (Infrared and Raman).

Electronic Spectra: For the [Cu(CN)₂]⁻ anion, electronic transitions are expected to be of the metal-to-ligand charge transfer (MLCT) type, where an electron is excited from a copper d-orbital to a cyanide π* orbital. TD-DFT calculations on analogous Cu(I) complexes suggest that these transitions typically occur in the ultraviolet region. nih.gov The specific absorption wavelengths for KCu(CN)₂ would be influenced by the solid-state environment and the interaction between the [Cu(CN)₂]⁻ anions and the K⁺ cations.

DFT calculations can be employed to investigate the stability of the crystal structure of KCu(CN)₂ and to simulate potential structural distortions and pressure-induced phase transitions.

Structural Distortions: The linear geometry of the [Cu(CN)₂]⁻ anion is a key structural feature. DFT can be used to calculate the potential energy surface for bending of this anion to determine the energetic cost of such distortions. For Cu(I) complexes with a d¹⁰ electronic configuration, significant Jahn-Teller distortions are not expected, unlike in Cu(II) complexes. whiterose.ac.ukresearchgate.netsemanticscholar.org However, lattice pressures in the solid state could induce minor deviations from ideal linearity.

Phase Transitions: High-pressure DFT simulations could predict phase transitions in KCu(CN)₂. Studies on the related compound potassium cyanide (KCN) have shown a series of pressure-induced phase transitions involving changes in the orientational order of the CN⁻ anions. researchgate.net It is plausible that KCu(CN)₂ would also undergo structural transformations under high pressure, potentially involving changes in the coordination of the copper ion or the packing of the ions in the crystal lattice. Such simulations would involve calculating the enthalpy of different candidate crystal structures as a function of pressure to determine the most stable phase.

Quantum Chemical Studies of Metal-Ligand Interactions

Quantum chemical methods, including DFT and ab initio calculations, provide a detailed understanding of the interactions between the copper(I) ion and the cyanide ligands in the [Cu(CN)₂]⁻ anion. These studies can quantify the contributions of electrostatic and covalent interactions to the chemical bond.

The Cu-CN bond exhibits both covalent and ionic character. The σ-donation from the carbon atom of the cyanide to the copper ion and the π-back-donation from the copper d-orbitals to the cyanide π* orbitals represent the covalent contribution. The electrostatic attraction between the positively charged copper ion (Cu⁺) and the negatively charged cyanide ligands (CN⁻) constitutes the ionic part of the interaction.

A quantum-chemical investigation into the electroreduction mechanism of copper(I) cyanide complexes identified [Cu(CN)₂]⁻ as the electrochemically active species. researchgate.net This study also highlighted that with an increasing number of cyanide ligands, the Cu-C bond length increases due to greater electrostatic repulsion between the ligands. researchgate.net

Table 2: Key Features of Metal-Ligand Interactions in [Cu(CN)₂]⁻

Interaction TypeDescriptionConsequence
σ-Donation Lone pair of electrons on the carbon atom of CN⁻ is donated to an empty hybrid orbital on Cu⁺.Forms a strong covalent bond.
π-Back-donation Electron density from filled d-orbitals of Cu⁺ is donated to the empty π* antibonding orbitals of the CN⁻ ligands.Strengthens the Cu-C bond and slightly weakens the C≡N bond.
Electrostatic Interaction Attraction between the positively charged Cu⁺ ion and the negatively charged CN⁻ ligands.Contributes significantly to the overall stability of the complex.

This interactive table summarizes the primary metal-ligand interactions in the dicyanocuprate(I) anion.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling can be used to explore the mechanisms of formation and decomposition of this compound. By calculating the energies of reactants, products, and potential transition states, reaction pathways can be elucidated.

Formation: The synthesis of KCu(CN)₂ typically involves the reaction of cuprous cyanide (CuCN) with potassium cyanide (KCN) in an aqueous solution. Computational models could be used to study the dissolution of CuCN in the presence of excess cyanide ions, leading to the formation of the soluble [Cu(CN)₂]⁻ complex.

Decomposition: Thermogravimetric analysis of related copper cyanide network structures indicates that thermal decomposition often proceeds with the loss of cyanogen (B1215507) (C₂N₂) or hydrogen cyanide (HCN) if protons are available. nih.gov For KCu(CN)₂, a potential thermal decomposition pathway could involve the formation of CuCN and KCN, followed by further decomposition at higher temperatures. DFT calculations could be used to determine the activation energies for different possible decomposition steps, providing insight into the thermal stability of the compound. For instance, a study on a copper cyanide network with a guest cation showed an initial loss of the cation and HCN to form CuCN upon heating. nih.gov

Future Research Directions and Emerging Perspectives

Rational Design of Novel Cyanocuprate(I) Coordination Architectures

The rational design of new solid-state materials from cuprous cyanide building blocks is a burgeoning area of research. By applying principles of supramolecular and reticular chemistry, scientists can move beyond simple salts to construct complex, multidimensional coordination polymers (CPs) and metal-organic frameworks (MOFs) with programmed properties. cmu.edunih.govnih.gov This involves the strategic selection of organic ligands to connect [Cu(CN)₂]⁻ units or other cyanocuprate clusters into extended networks.

Future efforts will focus on the use of diverse and functional organic linker molecules to control the dimensionality and topology of the resulting architectures. For instance, the flexibility of ligands, such as those based on bis(pyrazole-1-yl)alkane, has been shown to dictate whether a 2D or 3D framework is formed. dntb.gov.ua An interesting "odd-even" effect has been observed where the number of methylene (B1212753) spacers in the ligand determines the final dimensionality of the copper(I) cyanide complex. dntb.gov.ua Similarly, semi-rigid bis(benzimidazole) ligands have been successfully incorporated into copper(I) cyanide CPs, yielding robust 3D frameworks with photocatalytic properties. researchgate.net

The design principles for these materials are summarized in the table below:

Design ParameterDesired OutcomeExample Ligand ClassResulting ArchitecturePotential Functionality
Ligand FlexibilityControl of DimensionalityFlexible bis(pyrazole-1-yl)alkanes2D Networks or 3D Frameworks dntb.gov.uaLuminescence, Sorption
Ligand RigidityCreation of Robust FrameworksSemi-rigid bis(benzimidazoles)3D Interpenetrated Networks researchgate.netPhotocatalysis, Sensing
Ligand FunctionalityIntroduction of Active SitesMercaptonicotinic Acids1D Chains and 2D Polymers acs.orgLuminescence, Conductivity
Supramolecular InteractionsTemplating and Self-AssemblyN/AHost-Guest Systems cmu.eduMolecular Recognition, Separation

This table is interactive. Click on the headers to sort.

A key direction is the synthesis of porous cyanocuprate(I) frameworks for applications in gas storage and separation. cmu.edu The rational design of pore size, shape, and surface chemistry through judicious ligand choice will be paramount. Furthermore, the exploration of mixed-metal systems, incorporating other transition metals alongside copper, could lead to materials with unique magnetic or electronic properties. nih.gov The in-situ generation of cyanide ligands from solvents like acetonitrile (B52724) under solvothermal conditions presents an environmentally friendly and convenient synthetic strategy that warrants further exploration for creating novel CPs. researchgate.net

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

Understanding the intricate mechanisms of reactions involving cuprous potassium cyanide is crucial for optimizing existing applications and discovering new ones. A significant frontier in this area is the use of advanced spectroscopic techniques capable of probing chemical transformations in real-time, capturing fleeting intermediates and elucidating complex reaction pathways.

Time-resolved spectroscopy, operating on femtosecond and picosecond timescales, is a powerful tool for studying the ultrafast dynamics of cyanocuprate(I) complexes. nih.gov Techniques like time-resolved transient absorption and emission spectroscopy can visualize the rapid structural changes that copper(I) complexes undergo upon photoexcitation, such as the "flattening" distortion from a tetrahedral to a square-planar-like geometry. cmu.edunih.gov This knowledge is vital for designing more efficient photoluminescent materials and photocatalysts.

Operando spectroscopy represents another critical research direction, allowing scientists to observe the catalyst—in this case, a cyanocuprate(I) species—under actual reaction conditions. acs.orgresearchgate.net By combining techniques like X-ray Absorption Spectroscopy (XAS), X-ray Diffraction (XRD), and Raman spectroscopy with simultaneous measurement of catalytic activity, researchers can establish direct structure-function relationships. nih.gov This approach can unravel how the coordination environment of the copper(I) center changes dynamically during a catalytic cycle, providing insights that are impossible to obtain from static, ex-situ measurements. acs.orgacs.org

Emerging techniques for real-time analysis are highlighted below:

TechniqueTimescaleInformation GainedApplication Area
Femtosecond Transient AbsorptionFemtoseconds to PicosecondsUltrafast excited-state dynamics, structural changes nih.govPhotophysics, Photocatalysis
Time-Resolved X-ray AbsorptionPicoseconds to NanosecondsEvolution of electronic and geometric structure cmu.edursc.orgPhotosensitizers, Solar Energy
Stopped-Flow UV-VisMilliseconds to SecondsKinetics of complex formation dntb.gov.uaReaction Mechanism Elucidation
Operando Spectroscopy (XAS, XRD, Raman)Seconds to HoursCatalyst structure under working conditions nih.govHeterogeneous Catalysis
Real-time Colorimetric/Fluorometric SensingReal-timeDetection of reaction species (e.g., CN⁻) oup.compreprints.orgProcess Monitoring, Mechanistic Probes

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Furthermore, the development of novel imaging techniques based on the principles of fluorescent and colorimetric sensors could enable spatial visualization of cyanocuprate-mediated reactions. oup.compreprints.org While currently focused on ion detection, these concepts could be adapted to design molecular probes that report on the local chemical environment or the progress of a reaction in real-time, for instance, within a multifunctional material.

Integration of this compound Complexes in Multifunctional Hybrid Materials

The future of advanced materials lies in the creation of multifunctional hybrids that combine distinct properties from different components in a synergistic manner. acs.orgrsc.org this compound and its derivative coordination polymers are excellent candidates for integration into such materials, serving as the functional inorganic component. researchgate.net The goal is to embed or chemically link cyanocuprate(I) structures within or onto other material platforms, such as polymers, metal oxides, or carbon nanomaterials, to create composites with enhanced or entirely new functionalities. researchgate.netrsc.org

One promising avenue is the development of hybrid photocatalysts. Copper(I) cyanide-based coordination polymers have already demonstrated the ability to degrade organic pollutants like methylene blue under UV irradiation. researchgate.net By integrating these CPs with wide-bandgap semiconductors (e.g., TiO₂) or conductive materials like graphene, it may be possible to enhance charge separation and improve photocatalytic efficiency. rsc.org

Another area of exploration is in sensing and electronics. The luminescent properties of many cyanocuprate(I) complexes are sensitive to their chemical environment, making them suitable for chemical sensors. dntb.gov.ua Integrating these complexes into porous host matrices or onto electrode surfaces could lead to robust and selective sensing devices. Moreover, the semiconductive behavior observed in some copper-mercaptonicotinic acid CPs suggests potential applications in electronic devices. acs.org

Future research will also explore the creation of bio-hybrid materials. By incorporating cyanocuprate complexes into biological scaffolds such as proteins or peptides, researchers aim to create "artificial metalloenzymes." acs.org These hybrid catalysts could combine the reactivity of the copper center with the high selectivity and efficiency of enzymes, enabling novel asymmetric catalytic transformations that are difficult to achieve with conventional catalysts. acs.org

Theoretical Prediction of Unprecedented Chemical Reactivity and Catalytic Activity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. researchgate.net In the context of this compound, theoretical modeling offers a powerful lens to explore reactivity and guide the design of new catalysts and materials, often ahead of experimental synthesis.

Quantum-chemical calculations can provide fundamental insights into the electronic structure and bonding within cyanocuprate(I) complexes. researchgate.net These studies can elucidate the nature of the frontier molecular orbitals, which govern the complexes' reactivity, and explain observed spectroscopic properties. For example, DFT has been used to determine that the [Cu(CN)₂]⁻ complex is the electrochemically active species in the electroreduction of copper(I) cyanide solutions. researchgate.net

A major future direction is the use of computational modeling to predict novel catalytic activities. By simulating reaction pathways and calculating activation energies, researchers can screen potential cyanocuprate-based catalysts for a wide range of organic transformations. cmu.edu This can accelerate the discovery of new reactions, such as novel C-H activation or cyanation reactions, and provide detailed mechanistic understanding to optimize reaction conditions. acs.org Theoretical studies can also resolve long-standing mechanistic controversies, for instance, regarding the precise structure of reactive "higher order" cyanocuprate reagents in solution. cmu.edu

Furthermore, computational methods will be crucial in predicting the properties of yet-to-be-synthesized coordination polymers and hybrid materials. By modeling the assembly of cyanocuprate building blocks with various organic linkers, it is possible to predict the resulting structures and their electronic, optical, or magnetic properties. rsc.org This predictive power allows for a more targeted and efficient approach to materials discovery, focusing experimental efforts on the most promising candidates for specific applications. The combination of experimental work with robust theoretical predictions will undoubtedly uncover unprecedented chemical reactivity and catalytic activity within the realm of cyanocuprate chemistry.

Q & A

Q. How can researchers ethically navigate the dual-use potential of this compound in benign vs. hazardous applications?

  • Methodology : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies. Disclose potential misuse risks in publications and collaborate with safety boards to establish usage guidelines. Cite precedents from toxicology literature to contextualize ethical decision-making .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.